Dodecyl 2,3-bis(hexadecyloxy)propanoate
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Overview
Description
Dodecyl 2,3-bis(hexadecyloxy)propanoate is an organic compound with the molecular formula C39H78O4 . It is an ester derivative, characterized by the presence of long alkyl chains and ether linkages. This compound is part of a broader class of fatty alcohol esters, which are known for their diverse applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dodecyl 2,3-bis(hexadecyloxy)propanoate typically involves esterification reactions. One common method is the reaction between dodecyl alcohol and 2,3-bis(hexadecyloxy)propanoic acid in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonated resins, can also be employed to facilitate the esterification process. The reaction mixture is typically subjected to distillation to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Dodecyl 2,3-bis(hexadecyloxy)propanoate undergoes several types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Hydrolysis: Produces dodecyl alcohol, hexadecyloxy alcohol, and 2,3-bis(hexadecyloxy)propanoic acid.
Oxidation: Yields various oxidized derivatives depending on the specific oxidizing agent and conditions used.
Substitution: Results in the formation of new ester derivatives with different functional groups.
Scientific Research Applications
Dodecyl 2,3-bis(hexadecyloxy)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential role in lipid metabolism and membrane structure studies.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of surfactants, lubricants, and emulsifiers.
Mechanism of Action
The mechanism of action of Dodecyl 2,3-bis(hexadecyloxy)propanoate involves its interaction with lipid membranes. The compound’s long alkyl chains allow it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability . This integration can affect various cellular processes, including signal transduction and membrane protein function .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Dodecyl 2,3-bis(hexadecyloxy)propanoate is unique due to its specific combination of long alkyl chains and ether linkages, which confer distinct physicochemical properties. These properties make it particularly suitable for applications in surfactant and lubricant formulations, where both hydrophobic and hydrophilic interactions are essential .
Properties
CAS No. |
64713-37-7 |
---|---|
Molecular Formula |
C47H94O4 |
Molecular Weight |
723.2 g/mol |
IUPAC Name |
dodecyl 2,3-dihexadecoxypropanoate |
InChI |
InChI=1S/C47H94O4/c1-4-7-10-13-16-19-22-24-26-28-30-33-36-39-42-49-45-46(47(48)51-44-41-38-35-31-21-18-15-12-9-6-3)50-43-40-37-34-32-29-27-25-23-20-17-14-11-8-5-2/h46H,4-45H2,1-3H3 |
InChI Key |
BJENJEJLGVXASN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(C(=O)OCCCCCCCCCCCC)OCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
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